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Introduction

Ivosidenib (AG-120) is an oral, first-in-class, potent, and selective small-molecule inhibitor of
the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] Mutations in the IDH1 gene,
particularly at the R132 residue, lead to the neomorphic production of the oncometabolite D-2-
hydroxyglutarate (2-HG) from a-ketoglutarate (a-KG).[1][3] Elevated levels of 2-HG disrupt
cellular metabolism and epigenetic regulation, contributing to oncogenesis in various
malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][4]
[5] Ivosidenib selectively binds to and inhibits the mIDH1 enzyme, leading to a significant
reduction in 2-HG levels, thereby restoring normal cellular differentiation.[1][4] This document
provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics
(PD) of ivosidenib.

Pharmacokinetics

Ivosidenib exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption
and slow elimination.[2][6] Its PK properties have been evaluated in preclinical animal models
and in clinical trials across various patient populations.[6][7]

Absorption
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Following oral administration, ivosidenib is rapidly absorbed.[2][6] In patients with advanced
solid tumors, the time to maximum plasma concentration (Tmax) was observed to be between
2.07 and 2.63 hours after single and multiple doses.[8][9] While the presence of food does not
significantly affect its absorption, administration with a high-fat meal can increase the maximum
concentration (Cmax) and area under the curve (AUC) and should be avoided.[10]

Distribution

Ivosidenib is highly bound to plasma proteins.[7] It has a low brain-to-plasma exposure ratio of
2.3%, indicating limited penetration of the blood-brain barrier.[7][11] The mean blood-to-plasma
total radioactivity concentration ratio was 0.565, suggesting minimal partitioning into red blood
cells.[11]

Metabolism

The primary route of metabolism for ivosidenib is hepatic, mainly through the cytochrome P450
3A4 (CYP3A4) enzyme system, with minor contributions from N-dealkylation and hydrolytic
pathways.[10][12] Ivosidenib itself is an inducer of CYP3A4 and may also induce CYP2C9.[13]
[14] This can lead to decreased concentrations of co-administered drugs that are sensitive
substrates of these enzymes.[14] Conversely, strong or moderate CYP3A4 inhibitors can
increase ivosidenib plasma concentrations, potentially raising the risk of QTc interval
prolongation.[2][14]

EXxcretion

Ivosidenib is eliminated predominantly through feces.[10] In a study with radiolabeled
ivosidenib, approximately 77% of the dose was recovered in feces (67% as unchanged drug)
and 17% in urine (10% as unchanged drug).[12] The terminal elimination half-life is long,
ranging from 40 to 138 hours in different patient populations.[2][6]

Table 1. Summary of lvosidenib Pharmacokinetic Parameters
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Parameter Value Patient Population Reference

) Advanced Solid
Tmax (Median) 2.07 - 2.63 hours [81[9]
Tumors

Advanced Solid
. Tumors &
Half-life (t%2) 40 - 138 hours H oloi [2][6]
ematologic

Malignancies

Protein Binding High Preclinical [7]
Primary Metabolism Hepatic (CYP3A4) Human [10]
Primary Excretion Fecal Human [12]

Advanced Solid

Steady State Reached by Day 15 [6][15]
Tumors
Accumulation Ratio Advanced Solid
1.5-1.7-fold [6][15]
(AUC at 500 mg QD) Tumors
Pharmacodynamics

The pharmacodynamic effect of ivosidenib is primarily characterized by the inhibition of 2-HG
production by the mIDH1 enzyme.[1][6] This oncometabolite serves as a key biomarker for
assessing the biological activity of the drug.[16][17]

2-HG Inhibition

Treatment with ivosidenib leads to a robust and persistent reduction in plasma 2-HG levels in
patients with mIDH1-mutated cancers.[2][6] In patients with cholangiocarcinoma and
chondrosarcoma, plasma 2-HG was reduced by up to 98%, reaching levels comparable to
those in healthy individuals.[6][15] This maximal inhibition was observed at the recommended
dose of 500 mg once daily, with no additional suppression at higher doses.[10][18] The
reduction in 2-HG is dose- and exposure-dependent.[7]

Clinical Efficacy
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The inhibition of 2-HG by ivosidenib is associated with the induction of myeloid differentiation,

leading to a reduction in blast counts and an increase in mature myeloid cells in AML patients.

[4][10] In a phase 1 study of patients with relapsed/refractory AML, ivosidenib monotherapy

resulted in an overall response rate of 41.6%.[19]

Table 2: Pharmacodynamic Effects of Ivosidenib

Parameter Observation Patient Population Reference
Plasma 2-HG Cholangiocarcinoma
) Up to 98% [6][15]
Reduction & Chondrosarcoma
Time to 2-HG Significant reduction ) )
) Cholangiocarcinoma [20]
Suppression by Cycle 2, Day 1
Dose for Maximal 2- ] Relapsed/Refractory
o 500 mg once daily [10]
HG Inhibition AML
Clinical Response Relapsed/Refractory
30.4% [19]
(CR + CRh) AML
Median Duration of Relapsed/Refractory
10.1 months [19]
Response (CR) AML

Experimental Protocols

Quantification of Ivosidenib in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for

the quantitative analysis of ivosidenib in human plasma.[6][21]

o Sample Preparation: Protein precipitation of plasma samples is performed, typically with

acetonitrile.[22]

« Internal Standard: A stable isotope-labeled compound, such as ivosidenib-d4, is used as the

internal standard.[21]

o Chromatography: Separation is achieved using a C18 column with a gradient elution of

acetonitrile and water containing 0.1% formic acid.[22]
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e Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer in
positive ion mode using electrospray ionization. The multiple reaction monitoring (MRM)
transitions for ivosidenib are typically m/z 583.95 — 214.53 for quantification and m/z 583.95
- 186.6 for qualitative confirmation.[22]

o Calibration Range: The method is validated over a linear range, for example, 2—2,000 ng/mL.
[22]

Measurement of 2-Hydroxyglutarate (2-HG)
Plasma and tumor 2-HG concentrations are measured using a qualified LC-MS/MS method.[6]

o Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g.,
EDTA). Tumor biopsies are also collected.[6]

o Metabolite Extraction: Proteins are precipitated, and metabolites are extracted from the
sample, often using a cold solvent mixture (e.g., methanol/acetonitrile/water).[23]

o Chromatographic Separation: The extracted metabolites are separated using a liquid
chromatography system.[23]

o Mass Spectrometric Detection: The separated metabolites are ionized and detected by a
tandem mass spectrometer for sensitive and specific quantification of 2-HG.[6][23]

o Lower Limit of Quantification (LLOQ): The LLOQ for plasma 2-HG is typically around 30.0
ng/mL, and for tumor tissue, it is around 7.5 pg/g.[6]

Visualizations
Signaling Pathway of Ivosidenib's Mechanism of Action

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.researchgate.net/publication/362983524_Validated_UPLC-MSMS_method_for_the_determination_of_ivosidenib_in_rat_plasma_Application_to_a_pharmacokinetic_study
https://www.researchgate.net/publication/362983524_Validated_UPLC-MSMS_method_for_the_determination_of_ivosidenib_in_rat_plasma_Application_to_a_pharmacokinetic_study
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066280/
https://www.benchchem.com/pdf/The_Role_of_2_Hydroxyglutarate_as_a_Biomarker_for_Enasidenib_Activity_A_Comparative_Guide.pdf
https://www.benchchem.com/pdf/The_Role_of_2_Hydroxyglutarate_as_a_Biomarker_for_Enasidenib_Activity_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066280/
https://www.benchchem.com/pdf/The_Role_of_2_Hydroxyglutarate_as_a_Biomarker_for_Enasidenib_Activity_A_Comparative_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7066280/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12768825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

|||||||||| Normal IDHL (aKG) N

Click to download full resolution via product page

Caption: Mechanism of action of lvosidenib in inhibiting mutant IDH1.

Experimental Workflow for PK/PD Analysis

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b12768825?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12768825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Patient Enroliment & Dosing

Ivosidenib Administration

(e.g., 500 mg QD)

7 AN
Sap;(le Collectio}\
Blood Sample Collection Tumor Biopsy
(Plasma) (Optional)

|
[

LC-MS/MS for LC-MS/MS for
Ivosidenib Quantification 2-HG Quantification

Data Interpretation

Pharmacokinetic Analysis Pharmacodynamic Analysis
(AUC, Cmax, t%%) (2-HG Inhibition)

PK/PD Correlation
& Efficacy Assessment

Click to download full resolution via product page

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of lvosidenib.

Conclusion

Ivosidenib demonstrates a well-characterized pharmacokinetic and pharmacodynamic profile.
Its rapid absorption, long half-life, and predictable metabolism support a once-daily dosing
regimen. The potent and sustained inhibition of the oncometabolite 2-HG serves as a reliable
biomarker of its biological activity and correlates with clinical efficacy in patients with mIDH1-
mutated cancers. The established bioanalytical methods for quantifying ivosidenib and 2-HG
are crucial for ongoing clinical development and therapeutic drug monitoring. This
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comprehensive understanding of ivosidenib's properties is essential for optimizing its use in
clinical practice and for the development of future targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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